Ethyl 5-amino-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-3-methylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atomIt has a molecular formula of C8H11NO2S and a molecular weight of 185.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-3-methylthiophene-2-carboxylate typically involves the reaction of ethyl 3-methylthiophene-2-carboxylate with ammonia or an amine under suitable conditions. One common method involves the use of hydrochloric acid and ethanol as solvents, with sodium nitrite as a reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound, potentially altering the carboxylate group.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-amino-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-methylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
- Ethyl 5-bromo-4-nitrothiophene-2-carboxylate
- Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Comparison: Ethyl 5-amino-3-methylthiophene-2-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its halogenated counterparts, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
ethyl 5-amino-3-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFJZLWZKXXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366396 | |
Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88796-28-5 | |
Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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